N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
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Overview
Description
“N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A specific synthesis method for “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide” is not mentioned in the retrieved papers.Scientific Research Applications
Therapeutic Potential and Applications
Benzothiazole Derivatives in Chemotherapy Benzothiazole derivatives, including N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide, exhibit a broad spectrum of biological activities. These compounds have been extensively explored for their potential in treating various diseases, particularly cancer. The structural simplicity of benzothiazole allows for the development of chemical libraries aimed at discovering new therapeutic agents. Specifically, the 2-arylbenzothiazole moiety is being developed as an antitumor agent due to its ability to act as a ligand to various biomolecules, highlighting its significance in the field of drug discovery (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Benzothiazole Scaffolds as Chemotherapeutics The benzothiazole scaffold is a key pharmacophore in the development of antitumor agents. Recent structural modifications of this scaffold and its conjugates have led to the emergence of new antitumor agents. These developments are significant for the future of cancer chemotherapy, emphasizing the need for further exploration of benzothiazole-based compounds as potential drug candidates. Their promising biological profiles and ease of synthesis make them attractive candidates for drug development (Ahmed et al., 2012).
Antimicrobial and Antiviral Applications
Antimicrobial and Antiviral Agents Benzothiazole moieties and their derivatives have shown substantial therapeutic capabilities, including antitumor, anticancer, antioxidant, antidiabetic, antiviral, antimicrobial, and antimalarial activities. The emergence of multi-drug resistant pathogens and the COVID-19 pandemic have spurred research into the antimicrobial and antiviral capacities of benzothiazole derivatives. This research suggests a potential role for these compounds in the development of new antimicrobial or antiviral agents for clinical applications (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).
Mechanism of Action
Target of Action
The primary target of N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-Nitrobenzamide is bacterial cells, specifically Mycobacterium tuberculosis . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the synthesis of key biomolecules in bacteria, leading to inhibition of bacterial growth .
Pharmacokinetics
A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile .
Result of Action
The primary result of the action of N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-Nitrobenzamide is the inhibition of bacterial growth, specifically Mycobacterium tuberculosis . This leads to a decrease in the severity of tuberculosis infections.
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-19(13-9-11-14(12-10-13)23(25)26)21-16-6-2-1-5-15(16)20-22-17-7-3-4-8-18(17)27-20/h1-12H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJGPHKCOFNQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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